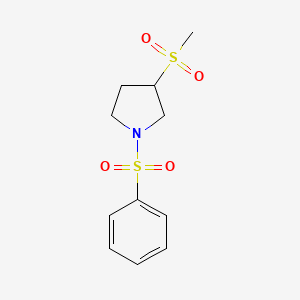

3-(甲基磺酰基)-1-(苯磺酰基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

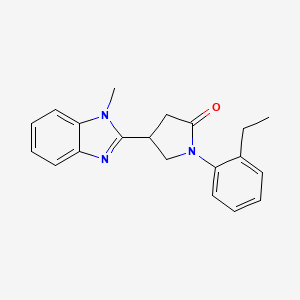

The compound 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine is a sulfur-containing organic molecule that is of interest due to its potential applications in pharmaceutical chemistry and materials science. The papers provided discuss various sulfur-containing compounds and their synthesis, which can offer insights into the properties and synthetic routes for compounds like 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine.

Synthesis Analysis

The synthesis of sulfur-containing heterocycles, such as 3-pyrrolines, has been explored through the reaction of electron-deficient imines with sulfur-containing allenyl derivatives. In one study, lithiated thioallenes were used to produce 2-aryl-3-phenylsulfonyl-3-pyrrolines, while allenyl sulfones led to the formation of isomeric 2-aryl-4-phenylsulfonyl-3-pyrrolines, demonstrating a sulfonyl group migration during a nucleophilic [3 + 2] cycloaddition . This indicates that similar methodologies could potentially be applied to synthesize the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of a 4-methylphenylsulfonyl-protected pyrrolopyridine compound revealed a three-dimensional network stabilized by π–π interactions, with a significant dihedral angle between the sulfonyl ring and the pyrrolopyridine unit . This suggests that the molecular structure of 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine could also exhibit interesting conformational features and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of phenylsulfonyl-containing compounds has been studied in various contexts. For example, the reaction of sodium phenylsulfinate with pentachloropyridine yielded a phenylsulfonyl-substituted pyridine, which was further reacted with nucleophiles to study the regiochemistry of aromatic nucleophilic substitution . Additionally, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from amino acids were found to rearrange into chiral pyrrolidin-3-ones under certain conditions . These studies highlight the versatile reactivity of sulfonyl groups, which could be relevant for the chemical transformations of 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by the presence of the sulfonyl group, which is electron-withdrawing and can affect the acidity, solubility, and stability of the molecule. For instance, the introduction of a methylsulfonyl group on phenylpyridines has been shown to selectively inhibit cyclooxygenase enzymes, indicating the impact of such groups on biological activity . The properties of 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine would likely be similarly influenced by its sulfonyl groups, affecting its potential applications in medicinal chemistry and other fields.

科学研究应用

有机催化应用

Singh et al. (2013) 的一项研究展示了使用基于吡咯烷的催化剂,该催化剂衍生自 L-脯氨酸并带有亚砜部分,用于环己酮和环戊酮不对称迈克尔加成到 β-硝基苯乙烯。该催化剂在合成各种 γ-硝基羰基化合物时高效,具有高产率和优异的立体选择性,无需任何添加剂 (Singh et al., 2013)。

亚磺酰化反应

Gilow 等人 (1991) 使用 1-(甲硫基)吗啉和酸催化剂或使用甲硫酰氯和过量的吡啶探索了 1-取代吡咯和吲哚的甲基亚磺酰化。他们的工作表明,在亲电取代中活化或弱失活的取代基促进了这些亚磺酰化,从而导致单取代和二取代吡咯和吲哚的合成 (Gilow et al., 1991)。

抗生素的合成和评估

Adrián 等人 (2009) 的一项研究利用免疫试剂检测了广泛的磺酰胺抗生素类似物,从而开发出一种高灵敏度的酶联免疫吸附试验 (ELISA)。通过结合针对特定磺酰胺化合物产生的抗体来实现选择性,突出了磺酰基在分子结构中的作用 (Adrián et al., 2009)。

光致发光材料

Ertl 等人 (2015) 报道了阳离子双环金属化铱 (III) 配合物,该配合物具有磺酰基取代的环金属化配体,可用于发光电化学电池 (LEC)。该研究重点介绍了磺酰基如何影响这些配合物的光物理性质,使其适用于具有绿色或蓝色发射的 LEC (Ertl et al., 2015)。

属性

IUPAC Name |

1-(benzenesulfonyl)-3-methylsulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S2/c1-17(13,14)11-7-8-12(9-11)18(15,16)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYUZZNTSVTNSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)

![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)